molecular formula C9H9FO2 B1333801 1-(5-Fluoro-2-methoxyphenyl)ethanone CAS No. 445-82-9

1-(5-Fluoro-2-methoxyphenyl)ethanone

Cat. No. B1333801
CAS RN: 445-82-9
M. Wt: 168.16 g/mol
InChI Key: CNVGMLMIQIPAFY-UHFFFAOYSA-N
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Patent
US04251546

Procedure details

Dimethyl sulphate (30 ml) was added dropwise over 45 min to a stirred mixture of 5-fluoro-2-hydroxyacetophenone (32.43 g) and potassium carbonate (40.5 g) in acetone (500 ml) and the mixture was then heated under reflux for 8 hr. Concentrated ammonia solution was added and the inorganic solids removed by filtration. The solvent was removed under reduced pressure and the product was dissolved in ether and washed with water. After drying the ethereal solution (Na2SO4) the ether was removed under reduced pressure and the residue was distilled to give 5-fluoro-2-methoxyacetophenone (28.4 g); b.p. 58°-64 ° C./0.2 mm.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
32.43 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O:6][CH3:7])(OC)(=O)=O.[CH3:8][C:9]([C:11]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=1O)=[O:10].C(=O)([O-])[O-].[K+].[K+].N>CC(C)=O>[CH3:8][C:9]([C:11]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=1[O:6][CH3:7])=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
32.43 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)F)O
Name
Quantity
40.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hr
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the inorganic solids removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ethereal solution (Na2SO4) the ether
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=C(C=CC(=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.